molecular formula C7H3ClFNOS B1467062 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol CAS No. 1249781-75-6

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Cat. No.: B1467062
CAS No.: 1249781-75-6
M. Wt: 203.62 g/mol
InChI Key: VDYXZRRIZKZXBI-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol: is a heterocyclic compound with the molecular formula C7H3ClFNOS. It is a member of the benzoxazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzoxazole ring, along with a thiol group at the 2-position .

Biochemical Analysis

Biochemical Properties

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to exhibit antifungal activity, similar to the standard drug voriconazole, against Aspergillus niger The interaction of this compound with fungal enzymes disrupts their normal function, leading to the inhibition of fungal growth

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their potential effects on cells are still being explored. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nano-ZnO in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) to achieve moderate yields . Another approach involves the use of SrCO3 as a catalyst, where the reaction is carried out at room temperature using a grindstone method .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scalability, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-chloro-5-fluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-chloro-2-mercaptobenzoxazole
  • 5-fluoro-2-mercaptobenzoxazole
  • 7-chloro-1,3-benzoxazole-2-thiol

Comparison: 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and binding affinity compared to compounds with only one halogen atom. Additionally, the thiol group at the 2-position provides a versatile site for further functionalization .

Properties

IUPAC Name

7-chloro-5-fluoro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNOS/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXZRRIZKZXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)O2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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